REACTION_CXSMILES
|
[CH2:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]=1[C:12]([NH:14][CH3:15])=O)[CH3:2].[H-].[Al+3].[Li+].[H-].[H-].[H-]>O1CCOCC1>[CH2:1]([C:3]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[NH:5][C:4]=1[CH2:12][NH:14][CH3:15])[CH3:2] |f:1.2.3.4.5.6|
|
Name
|
3-ethyl-N-methyl-1H-indole-2-carboxamide
|
Quantity
|
970 mg
|
Type
|
reactant
|
Smiles
|
C(C)C1=C(NC2=CC=CC=C12)C(=O)NC
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
273 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Excess lithium aluminium hydride was quenched with 15% NaOH (2 mL)
|
Type
|
CUSTOM
|
Details
|
the mixture separated
|
Type
|
WASH
|
Details
|
The aqueous phase was washed twice with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the combined organic phases dried
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=C(NC2=CC=CC=C12)CNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 61% | |
YIELD: CALCULATEDPERCENTYIELD | 60.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |